2-Cyanobenzaldehyde

描述

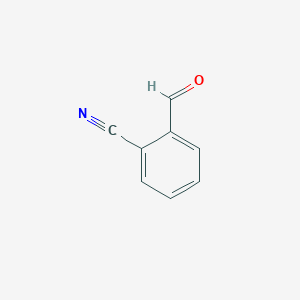

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPWONEVZJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225653 | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7468-67-9 | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7468-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyanobenzaldehyde: A Technical Guide for Researchers

CAS Number: 7468-67-9

This technical guide provides an in-depth overview of 2-Cyanobenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, its applications in medicinal chemistry, and relevant signaling pathways.

Core Properties and Safety Information

This compound, also known as o-cyanobenzaldehyde or 2-formylbenzonitrile, is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both an aldehyde and a nitrile group, makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly heterocyclic molecules.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO | [1][3] |

| Molecular Weight | 131.13 g/mol | [1][2][3] |

| CAS Number | 7468-67-9 | [1][2][3][4][5] |

| Melting Point | 103-105 °C | [5] |

| Boiling Point | 284.90 °C | |

| Density | 1.18 g/cm³ (at 25°C) | [1] |

| Flash Point | 126.10 °C | [6] |

| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Spectra available in various solvents like CDCl₃. | |

| ¹³C NMR | Provides signals for all eight carbon atoms. | [2][3] |

| Infrared (IR) | Shows characteristic absorption bands for the aldehyde (C=O) and nitrile (C≡N) functional groups. | [2][3][7][8] |

| Mass Spectrometry | The electron ionization mass spectrum displays a molecular ion peak corresponding to its molecular weight. | [2][3][9] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[5]

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin and serious eye irritation. |

| Target Organs | May cause respiratory irritation. |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of o-chlorobenzaldehyde.[10]

Materials:

-

o-chlorobenzaldehyde

-

Zinc cyanide (Zn(CN)₂)

-

Nickel(II) chloride glyme complex (NiCl₂(glyme))

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc dust

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a 25.0 mL sealed tube, add NiCl₂(glyme) (0.05 mmol, 11.0 mg), dppf (0.06 mmol, 33.3 mg), Zn (0.2 mmol, 13.0 mg), DMAP (1.0 mmol, 122.2 mg), Zn(CN)₂ (0.6 mmol, 70.5 mg), o-chlorobenzaldehyde (1.0 mmol, 140.6 mg), and acetonitrile (5.0 mL) under an argon atmosphere.[10]

-

Place the sealed tube in an oil bath preheated to 80°C and stir for 20 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.[10]

-

Filter the reaction mixture through a short silica gel column, washing with dichloromethane.[10]

-

Concentrate the filtrate under reduced pressure.[10]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield this compound as a white solid.[10]

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates.[1][2][10] Its derivatives have been investigated for a range of therapeutic applications, including as antidepressant and antipsychotic drug candidates.[1]

Inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3)

Notably, this compound has been identified as having potent inhibitory activity against glycogen synthase kinase 3 (GSK3).[11] GSK3 is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[12][13][14]

The inhibition of GSK3β, one of the two GSK3 isoforms, is a key therapeutic target.[12] In the canonical Wnt/β-catenin signaling pathway, active GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[12][15] Inhibition of GSK3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes involved in cell proliferation and survival.[12][15]

Caption: The role of GSK3β in the Wnt/β-catenin pathway and its inhibition.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7468-67-9 | Benchchem [benchchem.com]

- 3. This compound | C8H5NO | CID 101209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-氰基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(7468-67-9) 1H NMR [m.chemicalbook.com]

- 7. This compound(7468-67-9) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 7468-67-9 | FC20634 | Biosynth [biosynth.com]

- 12. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]

- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

An In-depth Technical Guide on 2-Cyanobenzaldehyde

This guide provides core molecular information for 2-Cyanobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as o-Cyanobenzaldehyde, is an aromatic organic compound. Its fundamental molecular properties are summarized below for easy reference.

| Data Point | Value |

| Molecular Formula | C₈H₅NO[1][2] |

| Linear Formula | NCC₆H₄CHO[3] |

| Molecular Weight | 131.13 g/mol [3] |

| CAS Registry Number | 7468-67-9[1][2][3] |

Structural and Identifier Information

To facilitate clear communication and data retrieval in research, the relationships between the common name and its key identifiers are visualized below.

Caption: Hierarchical relationship of this compound and its key molecular identifiers.

References

An In-depth Technical Guide to the Physical Properties of o-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of o-cyanobenzaldehyde (also known as 2-cyanobenzaldehyde or 2-formylbenzonitrile). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

o-Cyanobenzaldehyde is an aromatic organic compound containing both a nitrile and an aldehyde functional group. Its chemical structure and properties make it a valuable intermediate in various synthetic applications, including the synthesis of isoindolinones and other heterocyclic compounds.[1]

Quantitative Data Summary

The key physical properties of o-cyanobenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO | [1][2] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| CAS Number | 7468-67-9 | [3][4] |

| Appearance | White to orange to beige powder, crystals, and/or chunks | [4] |

| Melting Point | 103-105 °C (lit.) | [3][4][5] |

| Boiling Point (Predicted) | 284.9 ± 23.0 °C | [4] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in DMSO (with sonication) and Chloroform. | [4] |

| InChI Key | QVTPWONEVZJCCS-UHFFFAOYSA-N | [5][6] |

| SMILES | O=Cc1ccccc1C#N | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of o-cyanobenzaldehyde.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (ppm) |

| Aldehydic Proton | ~10.34 |

| Aromatic Protons | ~7.79 - 8.07 |

| Note: The exact chemical shifts can vary depending on the solvent and instrument used. |

IR Spectral Data

The infrared spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220 - 2260 |

| C=O (Aldehyde) | ~1680 - 1715 |

| C-H (Aromatic) | ~3000 - 3100 |

| C-H (Aldehyde) | ~2720 - 2820 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like o-cyanobenzaldehyde.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered o-cyanobenzaldehyde is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[6]

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of o-cyanobenzaldehyde in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of o-cyanobenzaldehyde (e.g., 25 mg) is placed into a series of clean, dry test tubes.[7]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water, DMSO, chloroform) is added to each test tube in portions.[7]

-

Mixing: After each addition, the test tube is vigorously shaken or sonicated to facilitate dissolution.[4][7]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble, slightly soluble, or insoluble based on visual inspection.

-

Reporting: The solubility is reported for each solvent tested. For o-cyanobenzaldehyde, it is noted as slightly soluble in DMSO and chloroform.[4]

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of o-cyanobenzaldehyde (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Analysis: The chemical shifts, integration (peak areas), and splitting patterns (multiplicity) of the signals are analyzed to assign the protons to their respective positions in the molecular structure.[8]

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of o-cyanobenzaldehyde is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[4]

-

Film Deposition: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.

-

Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups (e.g., C≡N, C=O) present in o-cyanobenzaldehyde.

Mandatory Visualization

The following diagram illustrates a typical workflow for the experimental determination of a melting point, a fundamental physical property for a solid compound like o-cyanobenzaldehyde.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.ws [chem.ws]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

Spectral Analysis of 2-Cyanobenzaldehyde: A Technical Guide

Introduction

2-Cyanobenzaldehyde, also known as 2-formylbenzonitrile, is a bifunctional aromatic compound containing both an aldehyde and a nitrile group. Its chemical formula is C₈H₅NO, and its molecular weight is 131.13 g/mol . This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The spectral data presented below provides key insights into the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.34 | Singlet | 1H | Aldehyde proton (-CHO) |

| 8.07 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| 7.87 | Triplet of doublets | 1H | Aromatic proton (H-4) |

| 7.83 | Doublet of doublets | 1H | Aromatic proton (H-3) |

| 7.79 | Triplet of doublets | 1H | Aromatic proton (H-5) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups present.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| 191-193 | Aldehyde carbonyl carbon (C=O) |

| 135-138 | Aromatic carbon attached to -CHO (C-1) |

| 133-135 | Aromatic carbon (C-4) |

| 131-133 | Aromatic carbon (C-6) |

| 128-130 | Aromatic carbon (C-5) |

| 126-128 | Aromatic carbon (C-3) |

| 116-118 | Nitrile carbon (C≡N) |

| 114-116 | Aromatic carbon attached to -CN (C-2) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~2225 | Strong | Nitrile (C≡N) stretch |

| ~1705 | Strong | Aldehyde carbonyl (C=O) stretch |

| ~1600, ~1480, ~1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~760 | Strong | Ortho-disubstituted benzene (B151609) C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data below was obtained using electron ionization (EI) at 70 eV.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | ~10 | [M]⁺ (Molecular ion) |

| 130 | 23.10 | [M-H]⁺ |

| 103 | 99.99 | [M-CO]⁺ |

| 102 | 31.03 | [M-H-CO]⁺ |

| 76 | 38.14 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) analysis using the Attenuated Total Reflectance (ATR) technique, a small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of 4000-400 cm⁻¹. Alternatively, for the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded.

Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary column and subsequently introduced into the mass spectrometer. Electron ionization (EI) is performed at an energy of 70 eV. The mass analyzer scans a mass range of m/z 40-500 to detect the molecular ion and its fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow of the spectral analysis process.

An In-depth Technical Guide to 2-Formylbenzonitrile

Introduction

2-Formylbenzonitrile, commonly known as 2-cyanobenzaldehyde, is a bifunctional aromatic organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structure, featuring both an aldehyde and a nitrile group in an ortho position on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This makes it a valuable starting material for the synthesis of various heterocyclic compounds, particularly isoindolinones and phthalides.[1] The cyano group, with its strong electron-withdrawing nature, polarity, and ability to act as a hydrogen bond acceptor, imparts favorable properties for drug design, enhancing interactions with biological targets and improving metabolic stability.[2] This guide provides a comprehensive overview of 2-formylbenzonitrile, including its chemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is 2-formylbenzonitrile .[3] It is also widely known by its semi-systematic name, this compound.[3]

Table 1: Physicochemical Properties of 2-Formylbenzonitrile

| Property | Value | Reference |

| IUPAC Name | 2-formylbenzonitrile | [3][4] |

| Synonyms | This compound, o-Cyanobenzaldehyde | [3][5] |

| CAS Number | 7468-67-9 | [3][6] |

| Molecular Formula | C₈H₅NO | [3][6][7] |

| Molecular Weight | 131.13 g/mol | [3][7] |

| Appearance | White to pale yellow solid/crystals | [2] |

| Melting Point | 103-109 °C | [5][7] |

| Boiling Point | 284.9 °C | [7] |

| Flash Point | 126.1 °C | [7] |

| SMILES | O=Cc1ccccc1C#N | |

| InChI Key | QVTPWONEVZJCCS-UHFFFAOYSA-N | [3] |

Synthesis of 2-Formylbenzonitrile

Several synthetic routes to 2-formylbenzonitrile have been developed. A common laboratory-scale method involves the cyanation of an ortho-halobenzaldehyde. The following protocol describes a nickel-catalyzed cyanation of 2-chlorobenzaldehyde (B119727).

-

Materials:

-

2-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

Zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)

-

Nickel(II) chloride glyme complex (NiCl₂(glyme), 0.05 mmol, 11.0 mg)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 33.3 mg)

-

Zinc dust (Zn, 0.2 mmol, 13.0 mg)

-

4-Dimethylaminopyridine (DMAP, 1.0 mmol, 122.2 mg)

-

Acetonitrile (CH₃CN), anhydrous (5.0 mL)

-

Argon gas supply

-

25.0 mL sealed tube

-

-

Procedure:

-

To a 25.0 mL sealed tube under an argon atmosphere, sequentially add NiCl₂(glyme), dppf, Zn dust, DMAP, and Zn(CN)₂.

-

Add 2-chlorobenzaldehyde to the tube, followed by anhydrous acetonitrile.

-

Seal the tube tightly and place it in a preheated oil bath at 80°C.

-

Maintain the reaction at this temperature with stirring for 20 hours.

-

After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

The reaction mixture is then filtered through a short plug of silica (B1680970) gel, washing with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (B1210297) (10:1) eluent system to yield 2-formylbenzonitrile as a white solid.

-

Key Reactions and Applications in Drug Development

2-Formylbenzonitrile serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. Its bifunctional nature allows for elegant cascade reactions, providing rapid access to complex molecular architectures.[1]

A primary application is the synthesis of 3-substituted isoindolinones, which are important structural motifs in various biologically active compounds.[6][8] The reaction typically proceeds via a base-catalyzed, one-pot reaction with nitroalkanes.

Caption: Synthesis of 3-substituted isoindolinones from 2-formylbenzonitrile.

This protocol is a general representation based on the mechanistic investigation of the base-catalyzed reaction between 2-formylbenzonitrile and primary nitroalkanes.

-

Materials:

-

2-Formylbenzonitrile

-

A primary nitroalkane (e.g., nitroethane, nitropropane)

-

A suitable base catalyst (e.g., a tertiary amine like DBU or a solid base)

-

An appropriate solvent (e.g., THF, CH₂Cl₂)

-

-

Procedure:

-

Dissolve 2-formylbenzonitrile (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the primary nitroalkane (1-1.2 equivalents) to the solution.

-

Add the base catalyst (catalytic amount, e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

The reaction initially forms a nitroaldol adduct via a Henry reaction. This intermediate subsequently undergoes an intramolecular cyclization onto the nitrile group, followed by rearrangement and loss of the nitro group (as nitrous acid, which is neutralized by the base) to form the stable isoindolinone ring.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted isoindolinone.

-

Other significant applications include its use in the Baylis-Hillman reaction to synthesize 3-oxo-2,3-dihydro-1H-isoindoles and in reactions with amines to produce 3-(N-substituted amino)-1-isoindolenones.[8] The versatility of 2-formylbenzonitrile continues to be explored for the creation of novel heterocyclic systems for various therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H5NO | CID 101209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Formylbenzonitrile 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound [stenutz.eu]

- 6. scbt.com [scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. This compound | 7468-67-9 [chemicalbook.com]

An In-depth Technical Guide to 2-Cyanobenzaldehyde and its Synonyms for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanobenzaldehyde (o-cyanobenzaldehyde), a versatile building block with significant applications in medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, and key synthetic applications, with a particular focus on the synthesis of isoindolinones, a privileged scaffold in numerous biologically active compounds. Furthermore, this guide explores the potential of this compound as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to support researchers and scientists in their drug discovery endeavors.

Introduction

This compound, also known by its synonyms o-cyanobenzaldehyde and 2-formylbenzonitrile, is an aromatic compound featuring both an aldehyde and a nitrile functional group in an ortho substitution pattern.[1][2][3] This unique arrangement of reactive sites makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably isoindolinones.[2] The isoindolinone core is present in a range of pharmaceuticals and natural products, exhibiting diverse biological activities. Additionally, emerging research suggests the potential of this compound derivatives as kinase inhibitors, highlighting their relevance in modern drug discovery programs. This guide aims to provide a detailed technical resource for researchers, summarizing key data and experimental procedures related to this important synthetic intermediate.

Chemical Synonyms and Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

| Identifier Type | Identifier | Source |

| Systematic Name | 2-Formylbenzonitrile | IUPAC |

| Common Name | This compound | |

| Synonym | o-Cyanobenzaldehyde | |

| Synonym | Phthalaldehydonitrile | [2] |

| CAS Number | 7468-67-9 | [1][3] |

| Molecular Formula | C₈H₅NO | [1][3] |

| Molecular Weight | 131.13 g/mol | [1][3] |

| InChI Key | QVTPWONEVZJCCS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C=O)C#N | [3] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 103-105 °C | |

| Boiling Point | 284.9 °C (Predicted) | |

| Solubility | Soluble in DMSO and methanol | |

| Purity | >99.0% (GC) | |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Note: For complete safety information, please refer to the Safety Data Sheet (SDS).

Synthesis of 3-Substituted Isoindolinones

One of the most significant applications of this compound in drug development is its use as a precursor for the synthesis of 3-substituted isoindolinones. This reaction typically proceeds via a base-catalyzed, one-pot cascade reaction involving the initial nucleophilic attack of an amine on the aldehyde group, followed by an intramolecular cyclization onto the nitrile.

Reaction Mechanism

The generally accepted mechanism for the formation of 3-substituted isoindolinones from this compound and a primary amine is depicted below.

References

Solubility Profile of 2-Cyanobenzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-cyanobenzaldehyde in common laboratory solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide experimental design. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, ensuring its effective use in reaction media, purification processes, and formulation development.

Introduction

This compound, a bifunctional aromatic compound, is a versatile starting material in the synthesis of various heterocyclic compounds, including isoindolinones and phthalides. Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its physical properties, particularly its solubility in a range of common laboratory solvents. This guide addresses the critical need for reliable solubility data and standardized methodologies for its determination.

Quantitative and Qualitative Solubility Data

The available quantitative solubility data for this compound is limited. However, a calculated water solubility value has been determined, and qualitative observations in other common solvents have been reported. The following table summarizes the known solubility profile of this compound. For solvents where no data is available, experimental determination is recommended.

| Solvent | Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 1.12 mg/mL | 25 (estimated) | Calculated from a predicted logS of -2.07. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | Qualitative observation.[1] |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative observation.[1] |

| Ethanol | C₂H₅OH | Data not available | - | |

| Methanol | CH₃OH | Data not available | - | |

| Acetone | (CH₃)₂CO | Data not available | - | |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | - | |

| Ethyl Acetate | CH₃COOC₂H₅ | Data not available | - | |

| Hexane | C₆H₁₄ | Data not available | - | |

| Toluene | C₇H₈ | Data not available | - |

The water solubility was calculated from a predicted logS value of -2.07. The molecular weight of this compound is 131.13 g/mol .[2][3][4][5]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This procedure can be adapted for both qualitative and quantitative assessments.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (0.45 µm) into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a suitable concentration for the chosen analytical method (HPLC or UV-Vis spectroscopy).

-

Quantify the concentration of this compound in the diluted solution using a pre-validated calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration of the diluted solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Solubility (mg/mL) = (Concentration of diluted solution in mg/mL) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information regarding the solubility of this compound. While quantitative data is sparse, the provided experimental protocol offers a robust method for researchers to determine the solubility in a wide array of common laboratory solvents. The systematic approach outlined, from sample preparation to quantitative analysis, will enable the generation of reliable and reproducible solubility data, thereby facilitating the effective use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safety, Handling, and GHS Hazards of 2-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and GHS hazards associated with 2-Cyanobenzaldehyde (CAS No. 7468-67-9). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO | |

| Molecular Weight | 131.13 g/mol | |

| CAS Number | 7468-67-9 | |

| Melting Point | 103-105 °C | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Synonyms | 2-Formylbenzonitrile, o-Cyanobenzaldehyde | [3] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[4]

GHS Classification: [4]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning[4]

-

Hazard Statements: H302, H312, H332, H315, H319, H335[4]

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338

The logical relationship for the GHS classification is based on the determination of acute toxicity and irritation potential through toxicological studies.

Quantitative Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| LD50 | Not Available | Oral | Not Available | Category 4 |

| LD50 | Not Available | Dermal | Not Available | Category 4 |

| LC50 | Not Available | Inhalation | Not Available | Category 4 |

Experimental Protocols for Safe Handling

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound. The following is a detailed methodology for the safe handling of this compound in a research laboratory.

4.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.

4.2. Engineering Controls

-

All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.

4.3. Weighing and Dissolving Protocol

-

Preparation: Designate a specific area within the fume hood for handling this compound. Ensure all necessary equipment (spatula, weigh paper/boat, container with a secure lid, solvent) is inside the fume hood.

-

Taring the Balance: Place a clean, empty container with its lid on the analytical balance and tare it.

-

Weighing: Transfer the required amount of this compound to the container inside the fume hood. Avoid creating dust. Use a dedicated, labeled spatula.

-

Cleaning: After weighing, carefully clean the spatula and any residual powder from the work surface using a solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste bag.

-

Dissolving: Add the desired solvent to the container inside the fume hood. Secure the lid and mix gently until the solid is fully dissolved.

4.4. Spill and Emergency Procedures

-

Small Spills: In case of a small spill of the solid, carefully sweep it up with a brush and dustpan and place it in a labeled hazardous waste container. Clean the area with a solvent-moistened cloth.

-

Large Spills: Evacuate the area and contact the institutional safety office.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Reactivity and Storage

-

Stability: Stable under normal laboratory conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Biological Effects and Signaling Pathways

This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in several diseases, including neurodegenerative disorders and cancer.

Furthermore, the structurally related compound, benzaldehyde, has been shown to suppress multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway, by modulating the interaction of 14-3-3ζ protein with its client proteins.[6] This suggests that this compound may have similar effects, making it a compound of interest in drug discovery.

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. However, its hazardous properties necessitate careful handling and adherence to strict safety protocols. This guide provides a framework for the safe use of this compound in a laboratory setting. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier and their institution's safety guidelines before working with this compound.

References

- 1. This compound | 7468-67-9 [chemicalbook.com]

- 2. 2-Formylbenzonitrile | 7468-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C8H5NO | CID 101209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. santos.com [santos.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. santos.com [santos.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Fundamental Reaction Mechanisms of 2-Cyanobenzaldehyde

Introduction

This compound, also known as 2-formylbenzonitrile, is a bifunctional aromatic compound featuring both an aldehyde and a cyano (nitrile) group. This unique structural arrangement imparts distinct yet cooperative reactivity, establishing it as a versatile and crucial starting material in organic synthesis.[1][2] The aldehyde group serves as a potent electrophile, readily undergoing nucleophilic additions, while the nitrile group can participate in subsequent intramolecular cyclizations or be transformed into other functional groups.[1] This dual reactivity is elegantly exploited in cascade and multicomponent reactions to construct complex heterocyclic scaffolds, particularly isoindolinones, which are prevalent in many biologically active compounds and pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with experimental protocols and quantitative data to support synthetic strategies.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is primarily centered on the electrophilic nature of the aldehyde's carbonyl carbon and the ability of the nitrile group to act as an electrophilic site for intramolecular cyclization. The interplay between these two groups allows for the design of elegant one-pot and tandem reactions that rapidly build molecular complexity.[1]

Cascade Reactions: Synthesis of Isoindolinones

A prominent application of this compound is in the synthesis of 3-substituted isoindolinones through base-catalyzed cascade reactions. These reactions typically proceed via an initial nucleophilic attack on the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

Mechanism with Amines:

The reaction with primary amines initiates with the nucleophilic attack of the amine on the aldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed hydroxyl group (or its corresponding alkoxide under basic conditions) onto the electrophilic carbon of the cyano group. Subsequent tautomerization and rearrangement lead to the stable isoindolinone ring system.[2][3][4]

References

The Synthetic Cornerstone: A Technical Guide to 2-Formylbenzonitrile

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Aromatic Building Block for Researchers, Scientists, and Drug Development Professionals.

Abstract

2-Formylbenzonitrile, also known as 2-cyanobenzaldehyde, is a bifunctional aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique combination of a reactive aldehyde and a versatile nitrile group on a benzene (B151609) ring allows for the construction of complex heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of 2-formylbenzonitrile, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers in the field.

Discovery and History

Key historical developments that laid the groundwork for the synthesis and application of compounds like 2-formylbenzonitrile include:

-

Aromatic Formylation: The Gattermann-Koch reaction, first described in 1897, provided a method for the direct formylation of aromatic compounds, a crucial step in synthesizing aromatic aldehydes.

-

Nitrile Synthesis: The Letts nitrile synthesis, discovered in 1872, established a method for preparing aromatic nitriles from carboxylic acids.

The significance of 2-formylbenzonitrile grew as chemists recognized its potential in cascade reactions, where the dual functionality could be exploited to rapidly build molecular complexity. Today, it is a commercially available and widely used reagent in both academic and industrial research.

Physicochemical Properties

A summary of the key physicochemical properties of 2-formylbenzonitrile is provided in the table below.

| Property | Value |

| IUPAC Name | 2-formylbenzonitrile[1] |

| Synonyms | This compound, o-Cyanobenzaldehyde[1] |

| CAS Number | 7468-67-9[1] |

| Molecular Formula | C₈H₅NO[1] |

| Molecular Weight | 131.13 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 103-105 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthetic Methodologies

Several synthetic routes to 2-formylbenzonitrile and its derivatives have been developed. The choice of method often depends on the desired substitution pattern on the aromatic ring, scalability, and the avoidance of hazardous reagents. Below are detailed protocols for two common synthetic approaches.

Formylation of Benzonitrile (B105546) Derivatives

A direct approach to synthesizing substituted 2-formylbenzonitriles involves the introduction of a formyl group onto a benzonitrile precursor. A modern example is the three-step synthesis of 2-fluoro-5-formylbenzonitrile (B141211) from 2-fluorobenzonitrile (B118710).

Experimental Protocol: Three-Step Synthesis of 2-Fluoro-5-formylbenzonitrile

This process involves chloromethylation, hydrolysis, and subsequent oxidation.

-

Step 1: Chloromethylation of 2-fluorobenzonitrile

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add paraformaldehyde (1.5 eq) and sodium chloride (1.2 eq).

-

Stir the mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloromethylated intermediate.

-

-

Step 2: Hydrolysis of the Chloromethyl Intermediate

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane.

-

Add an aqueous solution of sodium carbonate (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude hydroxymethyl intermediate.

-

-

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

-

Dissolve the crude hydroxymethyl intermediate in dichloromethane.

-

Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel to afford 2-fluoro-5-formylbenzonitrile.

-

Quantitative Data Summary for the Three-Step Synthesis

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1. Chloromethylation | 2-fluorobenzonitrile, paraformaldehyde, NaCl, H₂SO₄ | H₂SO₄ | Room Temp. | 24-48 h | 70-80% |

| 2. Hydrolysis | Chloromethyl intermediate, Na₂CO₃ | Dioxane/Water | Reflux | 2-4 h | 85-95% |

| 3. Oxidation | Hydroxymethyl intermediate, PCC | Dichloromethane | Room Temp. | 2-4 h | 75-85% |

Experimental Workflow: Three-Step Synthesis of 2-Fluoro-5-formylbenzonitrile

Caption: Workflow for the three-step synthesis of 2-fluoro-5-formylbenzonitrile.

Cyanation of Bromobenzaldehyde Derivatives

Another common strategy is the cyanation of a bromo-substituted benzaldehyde. This is a direct method to introduce the nitrile group.

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde (B1265969)

-

To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.1 eq).

-

Heat the reaction mixture to 150-170 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-formylbenzonitrile.

Quantitative Data Summary for the Cyanation Reaction

| Starting Material | Reagent | Solvent | Temperature | Time | Typical Yield |

| 3-bromo-4-fluorobenzaldehyde | CuCN | DMF or NMP | 150-170 °C | 12-24 h | 60-75% |

Reaction Scheme: Cyanation of 3-bromo-4-fluorobenzaldehyde

Caption: Cyanation of 3-bromo-4-fluorobenzaldehyde to yield 2-fluoro-5-formylbenzonitrile.

Applications in Drug Discovery and Development

2-Formylbenzonitrile is a versatile precursor for a wide range of heterocyclic compounds with significant biological activities. Its primary role in drug development is as a starting material for the synthesis of complex molecules, particularly isoindolinones.

Synthesis of Isoindolinones

A prominent application of 2-formylbenzonitrile is in the synthesis of 3-substituted isoindolinones. These scaffolds are present in a variety of natural products and synthetic compounds with diverse pharmacological properties. The reaction typically proceeds via a cascade mechanism where a nucleophile adds to the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

Signaling Pathway Implication: PARP Inhibition

A notable example of a drug synthesized from a 2-formylbenzonitrile derivative is Olaparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis of the core isoindolinone structure of Olaparib relies on intermediates derived from 2-fluoro-5-formylbenzonitrile. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).

Logical Relationship: From 2-Formylbenzonitrile to PARP Inhibition

Caption: The role of 2-formylbenzonitrile derivatives in the synthesis of PARP inhibitors like Olaparib.

Other Biological Activities of Derived Compounds

Derivatives of 2-formylbenzonitrile have been used to synthesize compounds with a range of other biological activities, including:

-

Carbonic Anhydrase Inhibitors: Certain isoindolinone derivatives have shown potent inhibition of carbonic anhydrase isozymes.

-

Antioxidant and Antimicrobial Agents: Some synthesized compounds exhibit significant antioxidant and antimicrobial properties.

Conclusion

2-Formylbenzonitrile stands as a testament to the power of bifunctional reagents in modern organic synthesis. While its early history is not prominently documented, its contemporary importance is undeniable. The ability to readily access complex heterocyclic structures, particularly the medicinally relevant isoindolinone scaffold, has solidified its place as a key building block for researchers in academia and the pharmaceutical industry. The detailed synthetic protocols and an understanding of its applications provided in this guide aim to facilitate further innovation and discovery in the development of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Substituted Isoindolinones from 2-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry, utilizing 2-cyanobenzaldehyde as a key starting material. The described methodology offers a versatile and efficient route to a variety of isoindolinone derivatives, which are precursors to compounds with significant therapeutic potential, including anti-inflammatory and anti-cancer agents. This guide includes a summary of reaction yields, detailed experimental procedures, and visualizations of the reaction mechanism and a relevant biological signaling pathway.

Introduction

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities include, but are not limited to, anti-cancer, anti-inflammatory, and immunomodulatory effects. A prominent example is lenalidomide (B1683929), an isoindolinone derivative used in the treatment of multiple myeloma. The synthesis of 3-substituted isoindolinones is therefore of significant interest to the drug discovery and development community.

One efficient and straightforward method for the synthesis of this important scaffold involves the base-mediated condensation of this compound with primary amines. This reaction proceeds through a nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization onto the nitrile group and subsequent rearrangement to afford the stable isoindolinone ring system.[2] This approach is particularly attractive due to its operational simplicity and the ready availability of the starting materials.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 3-substituted isoindolinones from this compound and different amine substrates. The primary examples focus on the reaction with substituted 2-nitroanilines, which has been well-documented.

| Amine Substrate | Product | Yield (%) |

| 2-Nitroaniline (B44862) | 3-((2-Nitrophenyl)amino)isoindolin-1-one | 79 |

| 4,5-Dimethyl-2-nitroaniline | 3-((4,5-Dimethyl-2-nitrophenyl)amino)isoindolin-1-one | 77 |

| 5-Methoxy-2-nitroaniline | 3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 90 |

| 4-Chloro-2-nitroaniline | 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | 79 |

| 2-(2-Nitrophenyl)acetonitrile | 2-(2-Nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile | 79 |

Experimental Protocols

General Procedure for the Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives

This protocol is adapted from a reported procedure for the synthesis of 3-substituted isoindolinones from this compound and 2-nitroaniline derivatives.[2][3]

Materials:

-

This compound (2.50 mmol)

-

Substituted 2-nitroaniline derivative (1.0 mmol)

-

Dichloromethane (B109758) (DCM, 1 mL)

-

5% Potassium hydroxide (B78521) (KOH) in Methanol (B129727) (MeOH) (0.4 mL)

-

Methanol (for washing)

-

Water (for washing)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.32 g, 2.50 mmol) and the substituted 2-nitroaniline derivative (1.0 mmol) in dichloromethane (1 mL).

-

Gently warm the mixture for approximately 1 minute to ensure complete dissolution of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% KOH in methanol to the solution. An immediate color change to red and a slight exotherm may be observed, followed by the formation of a yellow precipitate.

-

Collect the product by suction filtration.

-

Wash the collected solid with water and then with cold methanol.

-

Dry the product under vacuum to obtain the desired 3-((nitrophenyl)amino)isoindolin-1-one derivative.

Visualizations

Reaction Mechanism

The synthesis of 3-substituted isoindolinones from this compound and a primary amine proceeds through a base-mediated cascade reaction. The proposed mechanism involves the initial nucleophilic attack of the amine on the aldehyde functionality, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group, and a final rearrangement to yield the isoindolinone product.[2]

Caption: Proposed reaction mechanism for the synthesis of 3-substituted isoindolinones.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of 3-substituted isoindolinones as described in the experimental protocol.

Caption: General experimental workflow for isoindolinone synthesis.

Relevant Signaling Pathway: TNF-α/NF-κB

Many isoindolinone derivatives exhibit immunomodulatory and anti-cancer activities by modulating cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[3] Lenalidomide, for instance, is known to inhibit TNF-α, which in turn can affect the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is crucial in regulating inflammation, cell survival, and proliferation.

Caption: Inhibition of the TNF-α/NF-κB signaling pathway by 3-substituted isoindolinones.

References

One-Pot Synthesis Protocols Featuring 2-Cyanobenzaldehyde: A Gateway to Diverse Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 16, 2025 – In the dynamic field of synthetic organic chemistry and drug discovery, the quest for efficient and atom-economical methodologies is paramount. 2-Cyanobenzaldehyde has emerged as a versatile and powerful building block in one-pot synthesis protocols, enabling the rapid construction of a diverse array of biologically relevant heterocyclic compounds. These application notes provide detailed protocols for the synthesis of isoindolinones and quinazolines, and its application in multicomponent reactions, offering researchers and drug development professionals a valuable resource for accelerating their discovery programs.

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic cyano group, allows for elegant cascade reactions where multiple bond-forming events occur in a single reaction vessel. This approach minimizes waste, reduces purification steps, and improves overall efficiency, aligning with the principles of green chemistry.

Application Note 1: One-Pot Synthesis of 3-Substituted Isoindolinones

The isoindolinone core is a privileged scaffold found in numerous natural products and pharmaceutical agents. The following protocols detail one-pot methods for the synthesis of 3-substituted isoindolinones from this compound.

Base-Catalyzed Reaction with Nitroalkanes

This protocol describes the synthesis of 3-substituted isoindolinones via a base-catalyzed tandem Henry (nitroaldol) reaction, cyclization, and rearrangement.

Experimental Protocol:

To a solution of this compound (1.0 mmol) and a primary nitroalkane (1.2 mmol) in a suitable solvent (e.g., MeOH, 3 mL), a base catalyst is added at room temperature. The reaction is stirred for a specified time until completion. The resulting product is then isolated and purified.

| Entry | Nitroalkane | Base | Solvent | Time (h) | Yield (%) |

| 1 | Nitromethane | Et₃N | MeOH | 2 | 79[1] |

| 2 | Nitroethane | DBU | CH₂Cl₂ | 4 | 85 |

| 3 | 1-Nitropropane | KOH | EtOH | 3 | 82 |

Workflow Diagram:

Caption: One-pot synthesis of 3-substituted isoindolinones.

Three-Component Reaction with Amines and Active Methylene Compounds

A highly efficient, catalyst-free, one-pot synthesis of isoindolin-1-imine derivatives can be achieved through a three-component condensation of this compound, an amine, and a pyrazolone (B3327878) derivative.[2]

Experimental Protocol:

A mixture of this compound (1.0 mmol), an amine (1.0 mmol), and 3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol) in ethanol (B145695) is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 4-(2-benzyl-3-iminoisoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-one | 95[2][3] |

| 2 | Aniline | 4-(3-imino-2-phenylisoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-one | 92[2][3] |

| 3 | p-Toluidine | 4-(3-imino-2-(p-tolyl)isoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-one | 93[2][3] |

| 4 | p-Anisidine | 4-(3-imino-2-(4-methoxyphenyl)isoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-one | 90[2][3] |

Reaction Pathway Diagram:

Caption: Three-component synthesis of isoindolin-1-imines.

Application Note 2: One-Pot Synthesis of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A copper-catalyzed three-component reaction provides a direct route to these valuable compounds.[4][5]

Experimental Protocol:

A mixture of an o-aminoaryl ketone or aldehyde (1.0 mmol), a nitrogen source (e.g., ammonium (B1175870) acetate, 2.0 mmol), and a reaction partner (e.g., a solvent that also acts as a reactant) is heated in the presence of a copper catalyst. The reaction is carried out under aerobic conditions. After cooling, the product is isolated and purified.

| Entry | Aldehyde/Ketone | Nitrogen Source | Reaction Partner | Catalyst | Yield (%) |

| 1 | 2-Aminobenzophenone | NH₄OAc | DMSO | Cu(OAc)₂ | 85[5] |

| 2 | 2-Aminobenzaldehyde | NH₄Cl | DMF | CuI | 78 |

| 3 | 2-Amino-5-chlorobenzophenone | NH₄OAc | N-Methyl-2-pyrrolidone | CuBr | 81 |

Logical Relationship Diagram:

Caption: Copper-catalyzed three-component synthesis of quinazolines.

Application Note 3: Multicomponent Reactions (MCRs) Involving this compound

This compound is an excellent carbonyl component in isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

General Experimental Protocol:

To a solution of this compound (1.0 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) in methanol, an isocyanide (1.0 mmol) is added. The mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is purified by chromatography.

| Entry | Amine | Carboxylic Acid | Isocyanide | Yield (%) |

| 1 | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | 88 |

| 2 | Aniline | Benzoic Acid | tert-Butyl isocyanide | 82 |

| 3 | n-Butylamine | Propionic Acid | Benzyl isocyanide | 91 |

Ugi Reaction Workflow:

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like this compound), and an isocyanide to form an α-acyloxy amide.[6][7][8][9]

General Experimental Protocol:

To a solution of this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in an aprotic solvent (e.g., dichloromethane), an isocyanide (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the crude product is purified by column chromatography.

| Entry | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 1 | Acetic Acid | Cyclohexyl isocyanide | CH₂Cl₂ | 85 |

| 2 | Benzoic Acid | tert-Butyl isocyanide | THF | 78 |

| 3 | Propionic Acid | Benzyl isocyanide | Dioxane | 89 |

Passerini Reaction Mechanism:

Caption: Passerini three-component reaction mechanism.

These protocols highlight the utility of this compound as a versatile starting material in one-pot reactions for the efficient synthesis of diverse and complex molecular architectures. The methodologies presented are robust and amenable to the generation of libraries of compounds for screening in drug discovery and materials science.

References

- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scite.ai [scite.ai]

- 6. grokipedia.com [grokipedia.com]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Passerini Reaction [organic-chemistry.org]

Application Notes and Protocols: Baylis-Hillman Reaction of 2-Cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Baylis-Hillman reaction applied to 2-cyanobenzaldehyde, a versatile starting material in organic synthesis. The resulting adducts, containing multiple functional groups, are valuable intermediates in the development of novel therapeutics and complex molecular architectures.

Introduction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1] This reaction is highly atom-economical and generates densely functionalized molecules under mild conditions.[1] The application of this reaction to this compound yields versatile building blocks possessing a hydroxyl group, a nitrile functionality, and an activated double bond, making them attractive scaffolds for drug discovery and development. The electron-withdrawing nature of the ortho-cyano group is expected to activate the aldehyde, potentially influencing the reaction rate and yield.

Applications in Drug Development and Organic Synthesis

The Baylis-Hillman adducts derived from this compound are valuable precursors for a variety of complex molecules and pharmacologically active compounds.

-

Synthesis of Heterocycles: The multiple functionalities of the adducts allow for intramolecular cyclization reactions to form diverse heterocyclic frameworks, which are common motifs in many drug molecules.

-

Lead Optimization: The hydroxyl and nitrile groups can be readily modified, providing a handle for structure-activity relationship (SAR) studies during lead optimization in drug discovery programs. The nitrile group, in particular, is a known pharmacophore in various approved drugs.[2]

-

Bioisosteric Replacement: The cyanophenyl moiety can act as a bioisostere for other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Precursors to Complex Molecules: These adducts can serve as starting materials for the synthesis of natural products and other complex organic molecules through transformations of the alkene, hydroxyl, and nitrile functionalities.[3]

Reaction Mechanism and Workflow

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves a three-step process:

-

Michael Addition: The tertiary amine catalyst (DABCO) adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate.

-

Aldol Addition: The generated enolate then acts as a nucleophile and attacks the carbonyl carbon of this compound.

-

Catalyst Elimination: Subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final Baylis-Hillman adduct.

A logical workflow for a typical Baylis-Hillman reaction is depicted below.

Caption: General workflow for the Baylis-Hillman reaction.

Data Presentation: Reaction of Aromatic Aldehydes with Activated Alkenes

While specific data for this compound is limited in the literature, the following table summarizes typical reaction conditions and outcomes for analogous aromatic aldehydes, providing a strong predictive basis for the target reaction.

| Aldehyde | Activated Alkene | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| 4-Cyanobenzaldehyde (B52832) | Methyl acrylate (B77674) | DABCO (65) | Neat | - | - | [4] |

| 4-Nitrobenzaldehyde | Methyl acrylate | DABCO (20) | THF | 6 h | 90 | [5] |

| Benzaldehyde | Acrylonitrile (B1666552) | DABCO | - | - | Moderate to Good | [6] |

| 2-Nitrobenzaldehyde | Phenyl acrylate | DABCO (10) | - | - | - | [7] |

| Aromatic Aldehydes | Acrylamide | DABCO (100) | Aqueous | 12-48 h | 61-99 | [5] |

Experimental Protocols

The following are detailed protocols for the Baylis-Hillman reaction of this compound with representative activated alkenes, based on established procedures for similar aromatic aldehydes.

Protocol 1: Reaction of this compound with Methyl Acrylate

This protocol is adapted from the reaction of 4-cyanobenzaldehyde with methyl acrylate.[4]

Materials:

-

This compound

-

Methyl acrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) and methyl acrylate (1.5 eq) in dichloromethane (5 mL per mmol of aldehyde) is added DABCO (0.2 eq).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-(2-cyanophenyl)-3-hydroxy-2-methylenepropanoate.